1-Ethoxy-4-(isocyanomethyl)benzene
Overview
Description
1-Ethoxy-4-(isocyanomethyl)benzene is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Electrochemical Studies
1-Ethoxy-4-(isocyanomethyl)benzene and its related compounds have been a subject of interest in photochemical and electrochemical studies. For instance, compounds like 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene, which includes ethoxy groups, have been investigated for their photoisomerization and electrochemical isomerization behaviors. These studies help in understanding the mechanisms and kinetics of such processes, which are crucial in the development of advanced materials and technologies (Waskiewicz et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, ethoxy-substituted benzene derivatives are utilized for method development in gas chromatography. For example, the separation and determination of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene have been achieved using capillary gas chromatography. This is essential for precise and accurate analysis of complex chemical mixtures, which has applications in various fields including pharmaceuticals, environmental monitoring, and forensic science (Jiang Qin, 2005).
Environmental and Toxicological Studies
Compounds like 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a fluorinated liquid-crystal monomer, are studied for their metabolic profiling and environmental impact. Understanding the metabolic pathways and potential toxicity of such compounds is crucial for assessing their environmental and human health risks (Wang et al., 2022).
Material Science and Organic Synthesis
In material science, ethoxy-substituted benzene compounds are investigated for their potential in creating advanced materials. For example, studies on 1-ethoxy-3-trifluoromethyl-1,3-butadiene have explored its use in creating functionalized benzene and pyridine derivatives, which have potential applications in pharmaceuticals and materials science (Volle & Schlosser, 2002).
Liquid Crystal Research
Research into liquid crystals, which are used in displays and other technologies, often involves ethoxy-substituted benzenes. The synthesis and study of novel homologous series of such compounds help in understanding their liquid crystal behaviors, which is pivotal in the development of new display technologies (Kher et al., 2021).
Surface Science
In surface science, the interaction of ethoxy-substituted benzene molecules with surfaces like gold has been studied to understand their electronic and geometrical structures. These insights are crucial for the development of molecular electronics and sensors (Lokamani et al., 2021).
Properties
IUPAC Name |
1-ethoxy-4-(isocyanomethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXJORABNEPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C[N+]#[C-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297353 | |
Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602261-86-9 | |
Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602261-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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